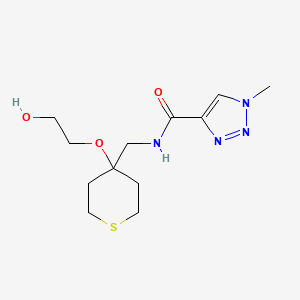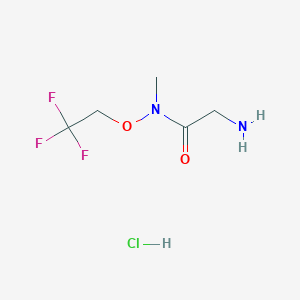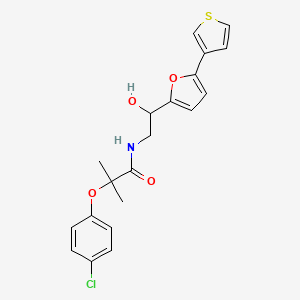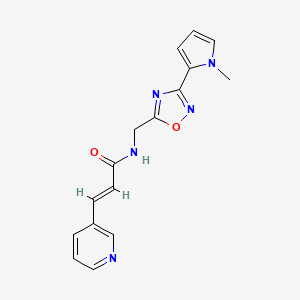
1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine (compound 1) is a chemical compound that has been extensively studied for its potential therapeutic uses. It belongs to the class of piperazine derivatives, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
Compound 1 exerts its therapeutic effects by binding to specific receptors in the brain, which modulate the activity of neurotransmitters such as serotonin and dopamine. By antagonizing the 5-HT1A and 5-HT2A receptors, compound 1 can increase the release of dopamine, which is thought to improve mood and cognition. In addition, by modulating the activity of dopamine receptors, compound 1 can reduce the symptoms of schizophrenia.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a number of biochemical and physiological effects in animal models. For example, it has been found to increase the release of dopamine in the prefrontal cortex and striatum, which are regions of the brain that are involved in the regulation of mood and cognition. In addition, it has been shown to reduce the activity of the NMDA receptor, which is implicated in the pathophysiology of schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of compound 1 is that it has been extensively studied in animal models, which has provided a wealth of information on its mechanism of action and potential therapeutic uses. However, one of the limitations of compound 1 is that it has not yet been tested in human clinical trials, which makes it difficult to draw definitive conclusions about its safety and efficacy.
Direcciones Futuras
There are several future directions for research on compound 1. One area of focus could be on optimizing the synthesis method to improve the yield and purity of the compound. Another area of focus could be on testing the safety and efficacy of compound 1 in human clinical trials, particularly for the treatment of neurological disorders such as schizophrenia and depression. Finally, future research could also explore the potential of compound 1 as a tool for studying the role of serotonin and dopamine receptors in the brain.
Métodos De Síntesis
Compound 1 can be synthesized using a multi-step process involving the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 3-chloro-2-methylphenylpiperazine in the presence of a base. The resulting product is then purified by column chromatography to obtain compound 1 in high purity.
Aplicaciones Científicas De Investigación
Compound 1 has been studied extensively for its potential therapeutic uses, particularly in the treatment of neurological disorders such as schizophrenia and depression. It has been found to exhibit potent antagonistic activity at the serotonin 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. In addition, compound 1 has been shown to modulate the activity of dopamine receptors, which are implicated in the pathophysiology of schizophrenia.
Propiedades
IUPAC Name |
1-(4-chloro-2,5-dimethylphenyl)sulfonyl-4-(3-chloro-2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O2S/c1-13-12-19(14(2)11-17(13)21)26(24,25)23-9-7-22(8-10-23)18-6-4-5-16(20)15(18)3/h4-6,11-12H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGGNWIWPGFDKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(3,5-dimethylbenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2953096.png)
![1-(3-Amino-10,11-dihydro-dibenzo[b,f]azepin-5-yl)-2-dimethylamino-ethanone](/img/structure/B2953097.png)

![Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2953099.png)

![[(2,5-Dimethoxy-4-methylphenyl)sulfonyl][(2-chlorophenyl)methyl]amine](/img/structure/B2953101.png)
![2-[6-(3,4,5-Trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2953104.png)

![N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2953112.png)